Encorafenib-13C,d3

LC-MS/MS Bioanalytical Method Validation Matrix Effect

Encorafenib-13C,d3 (also designated [13C,2H3]-Encorafenib or LGX818-13C,d3) is a stable isotope-labeled analog of the BRAF kinase inhibitor encorafenib. This reference standard incorporates one carbon-13 (13C) atom and three deuterium (2H) atoms into the molecular structure, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte (molecular formula C22H27ClFN7O4S, unlabeled CAS 1269440-17-6).

Molecular Formula C22H27ClFN7O4S
Molecular Weight 544.0 g/mol
Cat. No. B12413253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEncorafenib-13C,d3
Molecular FormulaC22H27ClFN7O4S
Molecular Weight544.0 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC
InChIInChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3
InChIKeyCMJCXYNUCSMDBY-CDCJQKACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Encorafenib-13C,d3: Isotopically Labeled BRAF Inhibitor Reference Standard for Bioanalytical Quantification


Encorafenib-13C,d3 (also designated [13C,2H3]-Encorafenib or LGX818-13C,d3) is a stable isotope-labeled analog of the BRAF kinase inhibitor encorafenib [1]. This reference standard incorporates one carbon-13 (13C) atom and three deuterium (2H) atoms into the molecular structure, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte (molecular formula C22H27ClFN7O4S, unlabeled CAS 1269440-17-6) [1]. The compound is supplied with a minimum chemical purity of 98.00% and minimum isotopic enrichment of 99% 13C and 98% 2H [1]. It is manufactured specifically for use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays supporting therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical trial bioanalysis for encorafenib-containing regimens [2].

Why Generic Substitution Fails: Encorafenib-13C,d3's Dual Isotope Design Prevents Quantitation Artifacts


In regulated bioanalysis, substituting an isotopically labeled internal standard with a non-labeled structural analog or even a solely deuterium-labeled version of encorafenib introduces quantifiable analytical error. The use of structurally dissimilar internal standards (e.g., spebrutinib or tofacitinib) fails to compensate for differential matrix effects, extraction recovery, and ionization efficiency in complex biological matrices such as human plasma [1]. Conversely, while deuterium-only labeled internal standards (e.g., encorafenib-d8) are widely available, they are susceptible to deuterium-hydrogen exchange under certain chromatographic conditions or in biological matrices, which can cause peak shape distortion, retention time shifts, and inaccurate quantification . Encorafenib-13C,d3's incorporation of a carbon-13 atom in the molecular backbone—a site resistant to isotopic exchange—provides a more robust co-elution profile and mitigates the risk of deuterium scrambling, thereby ensuring more reliable ion ratio consistency across sample batches . This difference directly impacts assay precision and accuracy as validated under current FDA Guidance on Bioanalytical Method Validation [1].

Quantitative Differentiation Evidence: Encorafenib-13C,d3 vs. Alternative Internal Standards in LC-MS/MS Bioanalysis


Superior Matrix Effect Normalization with Encorafenib-13C,d3

In a validated LC-MS/MS assay for simultaneous quantitation of dabrafenib and encorafenib in human plasma, the use of Encorafenib-13C,d3 as the internal standard enabled precise matrix effect normalization. The mean internal standard-normalized matrix factors for encorafenib ranged between 0.87 and 0.98, with a precision (%RSD) of <6.4% across the evaluated concentration range [1]. This contrasts sharply with assays relying on structurally dissimilar internal standards such as spebrutinib or tofacitinib, where matrix factor variability and extraction recovery discrepancies often necessitate more extensive validation and may fail to meet acceptance criteria for regulated bioanalysis [2].

LC-MS/MS Bioanalytical Method Validation Matrix Effect

Enhanced Assay Accuracy and Precision with Encorafenib-13C,d3

A validated LC-MS/MS method employing Encorafenib-13C,d3 as the internal standard for encorafenib quantitation in human plasma achieved intra-assay precision (within-run %CV) of 1.9–3.4% and inter-assay precision (between-run %CV) of 1.7–12.0% over the concentration range of 10–4000 ng/mL. Accuracy values ranged from 94.6% to 112.0% [1]. In comparison, a method for encorafenib and binimetinib in rat plasma that utilized the structurally unrelated internal standard spebrutinib reported a mean relative standard deviation (RSD) for accuracy and precision of ≤7.52% [2]. The improved precision observed with the matched isotopically labeled internal standard underscores its value in achieving more consistent and reliable quantitative results.

LC-MS/MS Accuracy Precision

Resistance to Deuterium-Hydrogen Exchange vs. Deuterium-Only Labeled Standards

Deuterium-only labeled internal standards, such as encorafenib-d8, can undergo deuterium-hydrogen back-exchange in protic solvents or biological matrices, leading to chromatographic retention time shifts relative to the analyte and compromised quantitation accuracy . In contrast, Encorafenib-13C,d3 incorporates a carbon-13 atom into the molecular framework—a labeling position that is not susceptible to exchange under standard LC-MS/MS conditions [1]. This dual-isotope design maintains co-elution fidelity across the entire analytical run, thereby minimizing variability in ion suppression/enhancement and ensuring consistent internal standard response. The minimum isotopic enrichment of 99% 13C and 98% 2H in the commercial reference standard [2] further guarantees minimal interference from unlabeled material, a critical requirement for high-sensitivity assays in the low ng/mL range.

Stable Isotope Labeling Isotope Exchange Chromatography

Validated Stability Profile Supporting Regulated Bioanalysis

The LC-MS/MS assay employing Encorafenib-13C,d3 as the internal standard included rigorous stability assessments. Encorafenib was demonstrated to be stable in the final extract and in human plasma held under various storage conditions (including freeze-thaw cycles and long-term frozen storage) [1]. The manufacturer-specified stability of the Encorafenib-13C,d3 reference standard is ≥1 year under recommended storage conditions, with a minimum purity of 98.00% [2]. Incurred sample reanalysis (ISR) using this method confirmed the reproducibility of measured encorafenib concentrations in clinical samples, a critical validation component for clinical trial sample analysis [1].

Stability FDA Guidance Bioanalytical Method Validation

Primary Application Scenarios for Encorafenib-13C,d3: Clinical TDM, PK Modeling, and Method Development


Therapeutic Drug Monitoring (TDM) in BRAF-Mutant Melanoma and Colorectal Cancer Patients

Encorafenib-13C,d3 is the designated internal standard in fully validated LC-MS/MS assays for the quantitation of encorafenib in human plasma over a concentration range of 10–4000 ng/mL [1]. This assay is suitable for routine TDM in patients receiving encorafenib in combination with binimetinib or cetuximab, enabling personalized dose adjustment based on plasma exposure. The method's precision (within-run CV 1.9–3.4%) and accuracy (94.6–112.0%) meet the stringent requirements for clinical laboratory use [1].

Clinical Pharmacokinetic Studies Supporting Regulatory Submissions

The validated method utilizing Encorafenib-13C,d3 has been applied to incurred sample reanalysis from cancer patients receiving standard-of-care encorafenib therapy [1]. This establishes the compound's utility in generating pharmacokinetic data for clinical trial reports, including estimation of key parameters such as Cmax (72.543 ng/mL in rats at 2 h) and T1/2 (20 h in rats) [2]. The method's compliance with FDA Bioanalytical Method Validation Guidance positions it for use in bioequivalence studies and NDA/ANDA submissions [1].

Method Development and Cross-Validation for Multi-Analyte Oncology Panels

Encorafenib-13C,d3 can be integrated into multi-analyte LC-MS/MS methods for simultaneous quantitation of BRAF and MEK inhibitors. In one validated protocol, it served as the internal standard alongside [2H9]-dabrafenib for the analysis of dabrafenib and encorafenib in human plasma [1]. This application scenario supports bioanalytical laboratories developing cost-effective, high-throughput assays for therapeutic combinations, reducing per-sample analysis costs by consolidating multiple IS into a single injection.

Pharmacokinetic-Toxicokinetic (PK/TK) Studies in Preclinical Species

While the primary validation data are in human plasma, Encorafenib-13C,d3 has been employed in a rat plasma LC-MS/MS method for simultaneous encorafenib and binimetinib quantification [2]. This supports GLP toxicology studies required for IND filings, where accurate measurement of systemic exposure is critical for establishing safety margins. The compound's stability and isotopic purity ensure reliable cross-species method transfer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Encorafenib-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.